A Comprehensive Technical Guide to 1-(2-Bromoethoxy)-2-chlorobenzene: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 1-(2-Bromoethoxy)-2-chlorobenzene: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth exploration of 1-(2-Bromoethoxy)-2-chlorobenzene (CAS No. 18800-26-5), a versatile bifunctional reagent crucial for the synthesis of complex organic molecules. Its unique structure, featuring a reactive bromoethyl ether and a chlorinated aromatic ring, makes it a valuable building block, particularly in the development of novel therapeutics. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed insights into its properties, synthesis, reactivity, and safe handling.
Chemical Identity and Physicochemical Properties
1-(2-Bromoethoxy)-2-chlorobenzene is a distinct chemical entity with specific identifiers and properties that dictate its handling, reactivity, and application. It is commercially available as a clear, slightly yellow liquid.
Identifiers
| Identifier | Value | Source |
| CAS Number | 18800-26-5 | |
| Molecular Formula | C₈H₈BrClO | |
| IUPAC Name | 1-(2-Bromoethoxy)-2-chlorobenzene | |
| Synonyms | 2-(2-Chlorophenoxy)ethyl bromide, 1-Bromo-2-(2-chlorophenoxy)ethane, 2-Chlorophenyl 2-bromoethyl ether | |
| InChI Key | ZDEJJQHQIOWTPC-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C(C(=C1)OCCBr)Cl |
Physicochemical Data
The physical properties of this compound are critical for planning reactions, purifications, and storage.
| Property | Value | Notes | Source |
| Molecular Weight | 235.51 g/mol | ||
| Appearance | Clear slightly yellow liquid | ||
| Melting Point | 10-11 °C | ||
| Boiling Point | 140-142 °C | at 15 mmHg | |
| Density | 1.518 g/cm³ | Predicted | |
| Flash Point | 150 °C | ||
| Solubility | No data available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Synthesis and Mechanism
The most logical and widely applicable method for synthesizing 1-(2-bromoethoxy)-2-chlorobenzene is the Williamson ether synthesis . This venerable yet reliable Sₙ2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide. In this case, 2-chlorophenol is deprotonated to form the 2-chlorophenoxide nucleophile, which then displaces the bromide from an excess of 1,2-dibromoethane.
The causality for using 1,2-dibromoethane in excess is twofold: first, it serves as both the reactant and, in some protocols, the solvent; second, using it in excess minimizes the potential for a second substitution reaction where the product acts as a nucleophile to form a bis-ether byproduct (1,2-bis(2-chlorophenoxy)ethane). The primary bromide on the other end of the 1,2-dibromoethane is an excellent electrophile for the Sₙ2 reaction, ensuring good yields.
Representative Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis of 1-(2-bromoethoxy)-2-chlorobenzene.
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenol (1.0 eq) and a suitable solvent such as acetone or acetonitrile (10 mL/g of phenol).
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Base Addition: Add a moderate base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide.
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Alkylation: Add 1,2-dibromoethane (3.0 eq) to the stirred suspension.
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Reaction: Heat the mixture to reflux (the boiling point of the solvent) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
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Workup: After cooling to room temperature, filter off the solid base. Evaporate the solvent under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate.
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Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄). After filtering, concentrate the solution in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final product.
Reactivity and Applications in Drug Discovery
The utility of 1-(2-bromoethoxy)-2-chlorobenzene stems from its bifunctional nature. The primary alkyl bromide is a potent electrophile, readily participating in Sₙ2 reactions with a wide range of nucleophiles (N-alkylation, O-alkylation, S-alkylation). This allows for the straightforward introduction of the 2-(2-chlorophenoxy)ethyl moiety onto a substrate.
A significant application of this reagent is in the synthesis of heterocyclic compounds, such as cinnoline derivatives , which have shown a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. The reagent serves as a key building block for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, in the development of targeted cancer therapies, it can be used to alkylate a nitrogen atom on a core scaffold to probe interactions with a biological target.
Representative Experimental Protocol: N-Alkylation
This protocol illustrates the use of the title compound to alkylate a generic nitrogen-containing heterocycle.
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Setup: In a reaction vessel, dissolve the N-H containing heterocyclic substrate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
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Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5 eq), to deprotonate the nitrogen, enhancing its nucleophilicity.
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Reagent Addition: Add 1-(2-bromoethoxy)-2-chlorobenzene (1.1 eq) to the mixture.
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Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC.
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Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.
Spectroscopic Analysis (Predicted)
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¹H NMR: The spectrum would be characterized by signals for the aromatic protons of the 2-chlorophenyl group, typically in the range of δ 6.8-7.5 ppm, showing complex splitting patterns. The two methylene groups of the ethoxy chain would appear as two distinct triplets around δ 4.4 ppm (-OCH₂-) and δ 3.7 ppm (-CH₂Br), each integrating to 2H.
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¹³C NMR: The spectrum would show four distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the ethoxy chain. The carbon attached to the bromine (-CH₂Br) would be the most downfield of the aliphatic signals.
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IR Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic ring (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), a strong C-O-C (ether) stretching band (~1250 cm⁻¹), and C-Cl (~750 cm⁻¹) and C-Br (~650 cm⁻¹) stretching vibrations in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would be observed, accompanied by an (M+2) peak of significant intensity due to the natural abundance of ³⁷Cl and ⁸¹Br isotopes.
Safety and Handling
Based on available data, 1-(2-bromoethoxy)-2-chlorobenzene should be handled with appropriate caution in a laboratory setting.
GHS Hazard Information
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Handling Recommendations
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
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Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
1-(2-Bromoethoxy)-2-chlorobenzene is a high-value synthetic intermediate with demonstrated utility in medicinal chemistry and organic synthesis. Its predictable reactivity, primarily through the Williamson ether synthesis for its formation and Sₙ2 reactions for its application, makes it a reliable tool for researchers. Understanding its physicochemical properties and adhering to strict safety protocols are paramount for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge required to incorporate this versatile reagent into advanced synthetic workflows.
